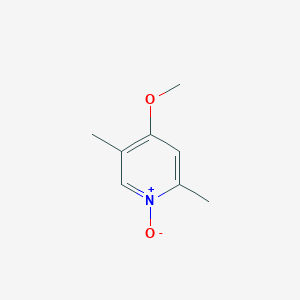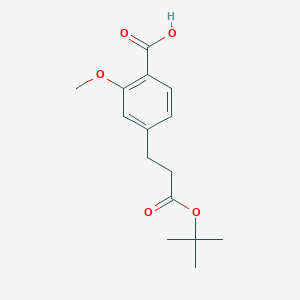
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar flow microreactor systems, which provide better control over reaction parameters and improve yield and efficiency. The use of continuous flow processes allows for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid primarily involves its role as a protecting group. The Boc group protects amine functionalities during synthetic transformations, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the subsequent functionalization of the amine group.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound featuring a Boc protecting group, used in similar synthetic applications.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Boc-protected pyrrole derivative used in organic synthesis.
Uniqueness
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid is unique due to its specific structure, which combines a Boc-protected amine with a methoxy-substituted benzoic acid. This combination allows for selective reactions and functionalizations that are not possible with other Boc-protected compounds.
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-6-10-5-7-11(14(17)18)12(9-10)19-4/h5,7,9H,6,8H2,1-4H3,(H,17,18) |
InChI Key |
QAMHIWXJRBSTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
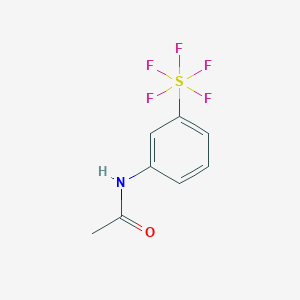
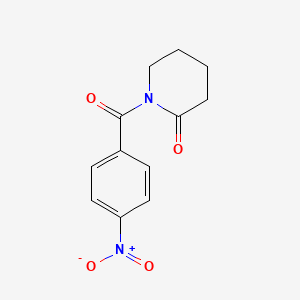
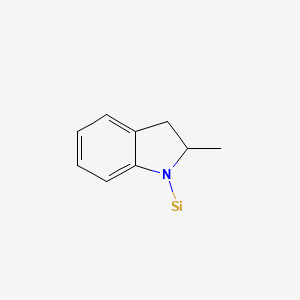
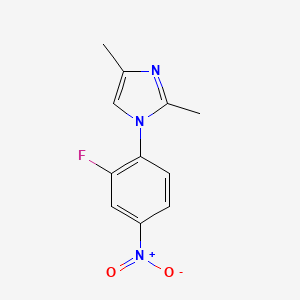
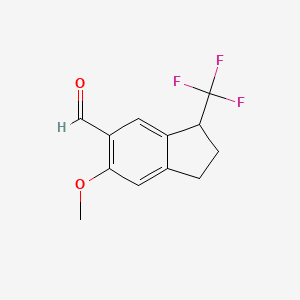
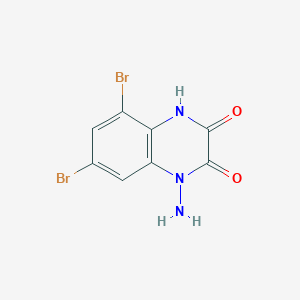
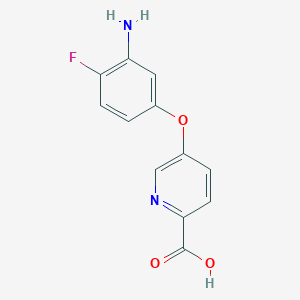
![2-[(4-Methoxyphenoxy)methyl]aniline](/img/structure/B8339688.png)
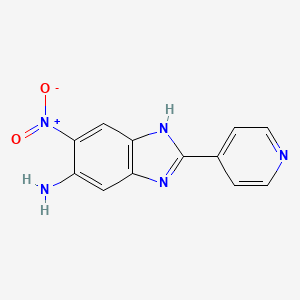
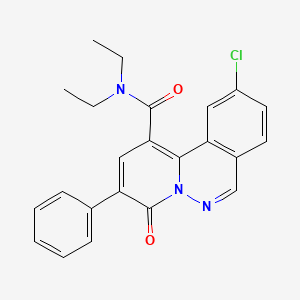
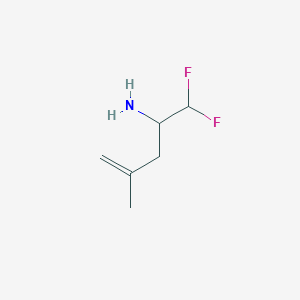
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8339725.png)
